N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide
CAS No.: 1904318-04-2
Cat. No.: VC6219035
Molecular Formula: C16H17N3O2
Molecular Weight: 283.331
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1904318-04-2 |
|---|---|
| Molecular Formula | C16H17N3O2 |
| Molecular Weight | 283.331 |
| IUPAC Name | N-benzyl-3-pyridin-3-yloxyazetidine-1-carboxamide |
| Standard InChI | InChI=1S/C16H17N3O2/c20-16(18-9-13-5-2-1-3-6-13)19-11-15(12-19)21-14-7-4-8-17-10-14/h1-8,10,15H,9,11-12H2,(H,18,20) |
| Standard InChI Key | YXIQNJXYWKXBLO-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)NCC2=CC=CC=C2)OC3=CN=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s azetidine ring introduces conformational restraint, a feature often exploited in drug design to enhance binding affinity and metabolic stability. The benzyl group at the azetidine nitrogen provides lipophilicity, potentially improving membrane permeability, while the pyridin-3-yloxy substituent offers hydrogen-bonding capabilities through its nitrogen atom. The carboxamide group further contributes to solubility and interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₂ |
| Molecular Weight | 283.33 g/mol |
| IUPAC Name | N-benzyl-3-pyridin-3-yloxyazetidine-1-carboxamide |
| SMILES | C1C(CN1C(=O)NCC2=CC=CC=C2)OC3=CN=CC=C3 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| LogP (Predicted) | 1.92 |
Synthesis and Derivative Preparation
Challenges in Protective Group Strategy
Research Gaps and Future Directions
Unresolved Questions in Pharmacodynamics
Despite structural promise, no in vitro or in vivo data for N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide have been published. Critical next steps include:
-
Target Identification: Screening against kinase or protease libraries.
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ADMET Profiling: Assessing solubility, metabolic stability, and toxicity.
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Derivative Optimization: Introducing electron-withdrawing groups to the pyridine ring to modulate electron density and binding kinetics.
Synthetic Chemistry Opportunities
Patent EP0169602A1 highlights the feasibility of scaling azetidine carboxylate synthesis . Leveraging continuous flow chemistry could improve yield and reduce reaction times for large-scale production.
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